
5-Phenylazepan-4-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylazepan-4-one hydrochloride is a chemical compound used in scientific research . Its unique properties make it suitable for diverse applications, such as drug development, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The molecular weight of 5-Phenylazepan-4-one hydrochloride is 225.72 . The InChI code is 1S/C12H15NO.ClH/c14-12-7-9-13-8-6-11 (12)10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H .Physical And Chemical Properties Analysis
5-Phenylazepan-4-one hydrochloride has a molecular weight of 225.72 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Antioxidant and Radical Scavenging Activities
Research has shown that phenolic compounds, including derivatives related to 5-Phenylazepan-4-one hydrochloride, exhibit significant antioxidant activities. These compounds have been studied for their ability to inhibit lipid peroxidation, scavenge peroxyl radicals, and act as chain-breaking antioxidants. Such activities suggest their potential application in combating oxidative stress-related diseases (Dinis, Maderia, & Almeida, 1994).
Pharmacological Properties and Toxicity Studies
Derivatives of 4-Phenyl-1,5-benzodiazepin-2-one, structurally similar to 5-Phenylazepan-4-one hydrochloride, have been evaluated for their psychotropic effects on the central nervous system (CNS). These studies have included assessments of acute toxicity, revealing that certain derivatives are non-toxic and do not exhibit sedative effects at therapeutic doses. Such findings highlight the therapeutic potential and safety profile of these compounds for further research and development (Nguema Ongone et al., 2018).
Herbicidal Activity
Research into the herbicidal activity of pyrazole benzophenone derivatives, which share structural similarities with 5-Phenylazepan-4-one hydrochloride, indicates that these compounds can be effective against certain types of grasses at specific dosages. This suggests their potential utility in agricultural applications as part of an integrated weed management strategy (Fu et al., 2017).
Antinociceptive and Antioxidant Effects
Further studies have demonstrated the antinociceptive (pain-relieving) and antioxidant effects of 4-Phenyl-1,5-benzodiazepin-2-one derivatives. These compounds have shown significant efficacy in reducing pain and oxidative stress in experimental models, supporting their exploration as potential treatments for pain and oxidative disorders (Nguema Ongone et al., 2019).
Serotonin Receptor Agonists
Phenylalkylamines, including those related to 5-Phenylazepan-4-one hydrochloride, have been studied as serotonin receptor agonists. These compounds interact with 5-HT2A serotonin receptors, influencing various physiological and psychological processes. Such research underscores the potential of these compounds in developing treatments for disorders involving serotonin dysregulation (Dowd et al., 2000).
Eigenschaften
IUPAC Name |
5-phenylazepan-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12-7-9-13-8-6-11(12)10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZWNMAACJFZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC(=O)C1C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

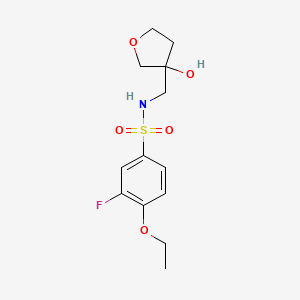
![tert-butyl (1-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2728559.png)
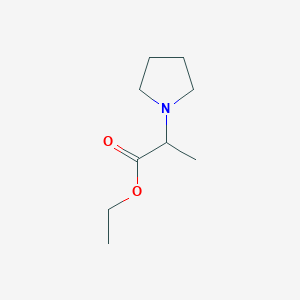
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2728561.png)
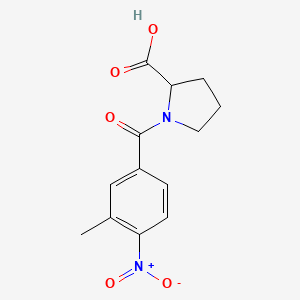
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone oxalate](/img/structure/B2728563.png)
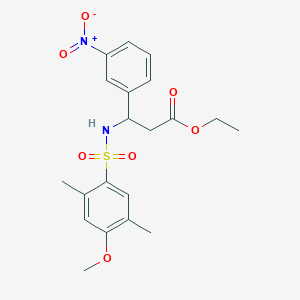
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2728567.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B2728568.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2728571.png)
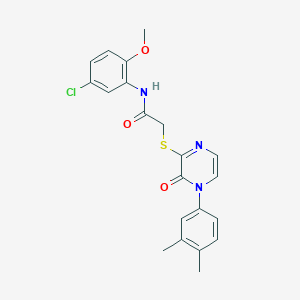
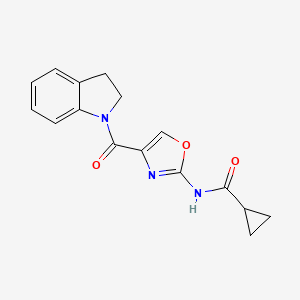
![5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2728577.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2728581.png)